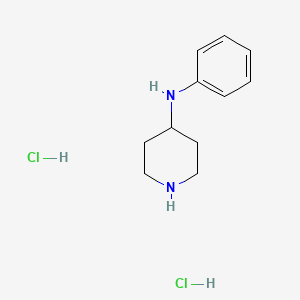

N-phenylpiperidin-4-amine dihydrochloride

Vue d'ensemble

Description

Le 4-Anilinopipéridine (chlorhydrate) est un composé chimique de formule moléculaire C11H16N2 • 2HCl. Il s'agit d'un étalon de référence analytique classé comme une impureté de certains opiacés, notamment le fentanyl et ses analogues . Le composé est également connu sous son nom formel, N-phényl-4-pipéridinamine, dichlorhydrate .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 4-Anilinopipéridine (chlorhydrate) implique généralement la réaction du chlorhydrate de 4-pipéridone avec l'aniline en présence d'un environnement réducteur . Cette réaction produit du 4-anilinopipéridine, qui peut ensuite être converti en sa forme de sel chlorhydrate.

Méthodes de production industrielle : La production industrielle du 4-Anilinopipéridine (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles, y compris la température, la pression et l'utilisation de solvants et de catalyseurs appropriés pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le 4-Anilinopipéridine (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Il peut être réduit dans des conditions spécifiques pour produire d'autres dérivés de la pipéridine.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau de l'atome d'azote, pour former diverses pipéridines substituées.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Les réactions de substitution impliquent souvent des composés halogénés et nécessitent des catalyseurs comme le palladium sur carbone.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent diverses pipéridines substituées et leurs dérivés, qui peuvent avoir différentes propriétés pharmacologiques .

4. Applications de recherche scientifique

Le 4-Anilinopipéridine (chlorhydrate) a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés chimiques, y compris des produits pharmaceutiques.

Biologie : Le composé est utilisé dans des études biologiques pour comprendre son interaction avec les molécules biologiques.

Médecine : Il sert d'étalon de référence dans l'analyse des impuretés des opiacés.

5. Mécanisme d'action

Le mécanisme d'action du 4-Anilinopipéridine (chlorhydrate) implique son interaction avec des cibles moléculaires spécifiques, en particulier les récepteurs opioïdes. Le composé agit comme une impureté dans le fentanyl et ses analogues, affectant leurs propriétés pharmacologiques. Les voies exactes et les cibles moléculaires impliquées dans son action sont encore à l'étude .

Composés similaires :

Fentanyl : Un analgésique opioïde synthétique puissant apparenté au 4-Anilinopipéridine.

N-Phénéthyl-4-pipéridone (NPP) : Un précurseur dans la synthèse du fentanyl.

4-Anilino-N-phénéthylpipéridine (ANPP) : Un autre intermédiaire dans la synthèse du fentanyl.

Unicité : Le 4-Anilinopipéridine (chlorhydrate) est unique en raison de son rôle d'impureté dans le fentanyl et ses analogues. Sa présence peut affecter la puissance et le profil de sécurité de ces opiacés, ce qui en fait un composé critique dans la recherche médico-légale et pharmaceutique .

Applications De Recherche Scientifique

4-Anilinopiperidine (hydrochloride) has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals.

Biology: The compound is used in biological studies to understand its interaction with biological molecules.

Medicine: It serves as a reference standard in the analysis of opioid impurities.

Mécanisme D'action

The mechanism of action of 4-Anilinopiperidine (hydrochloride) involves its interaction with specific molecular targets, particularly opioid receptors. The compound acts as an impurity in fentanyl and its analogs, affecting their pharmacological properties. The exact pathways and molecular targets involved in its action are still under investigation .

Comparaison Avec Des Composés Similaires

Fentanyl: A potent synthetic opioid analgesic related to 4-Anilinopiperidine.

N-Phenethyl-4-piperidone (NPP): A precursor in the synthesis of fentanyl.

4-Anilino-N-phenethylpiperidine (ANPP): Another intermediate in fentanyl synthesis.

Uniqueness: 4-Anilinopiperidine (hydrochloride) is unique due to its role as an impurity in fentanyl and its analogs. Its presence can affect the potency and safety profile of these opioids, making it a critical compound in forensic and pharmaceutical research .

Activité Biologique

N-phenylpiperidin-4-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its structural relationship with various opioid analgesics, particularly fentanyl derivatives. This article explores its biological activity, pharmacodynamics, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula CHClN. The compound features a piperidine ring substituted with a phenyl group at the nitrogen atom, which is characteristic of many potent opioid analgesics. Its dihydrochloride salt form enhances solubility in aqueous solutions, facilitating its use in biological assays.

The primary mechanism of action for this compound is through mu-opioid receptor (MOR) agonism. This interaction is similar to that of fentanyl, which is known for its high affinity and selectivity for MORs. Research indicates that compounds in this class can exhibit varying degrees of selectivity for MOR over delta (δ) and kappa (κ) receptors, impacting their analgesic potency and side effect profiles .

Analgesic Activity

Studies have demonstrated that this compound exhibits significant analgesic properties. In experimental models, it has shown effectiveness comparable to established opioids. For instance, in tail withdrawal tests on rats, the compound displayed an ED value indicative of potent analgesic activity . The pharmacokinetics reveal rapid onset and relatively short duration of action, akin to fentanyl.

| Compound | ED (mg/kg) | Onset of Action | Duration |

|---|---|---|---|

| N-Phenylpiperidin-4-amine | 0.0048 | Immediate | 35 min |

| Fentanyl | 0.003 | Immediate | 1-2 h |

Safety and Toxicity

While this compound demonstrates strong analgesic effects, its safety profile is critical due to the risk of respiratory depression associated with opioid use. Studies indicate that respiratory alterations may persist longer than the analgesic effects, necessitating careful monitoring during clinical applications . The compound's metabolic pathways primarily involve hepatic metabolism, with renal excretion being the main route for elimination .

Case Studies and Clinical Applications

Recent investigations into compounds related to this compound have focused on their potential use in treating pain conditions while minimizing addiction risks. For example, a novel vaccine approach has been developed to blunt the effects of fentanyl-related compounds, which may provide insights into managing opioid dependence while utilizing derivatives like N-phenylpiperidin .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by structural modifications. SAR studies have shown that variations in substituents on the piperidine ring can enhance or diminish biological activity. For instance, compounds with additional functional groups at specific positions have exhibited improved binding affinities for MORs while maintaining lower affinities for δ and κ receptors .

Propriétés

IUPAC Name |

N-phenylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;;/h1-5,11-13H,6-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUNDCRNMZQPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672565 | |

| Record name | N-Phenylpiperidin-4-amine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99918-43-1 | |

| Record name | N-Phenylpiperidin-4-amine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylpiperidin-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.